molecular formula C8H13N3S B2780239 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol CAS No. 667444-95-3

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2780239
CAS No.: 667444-95-3
M. Wt: 183.27
InChI Key: GCPFABLWTAJFMO-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

The synthesis of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route starts with the preparation of 4-phenyl-3-thiazolecarbaldehyde, which is then reacted with malononitrile and ammonia to form 5-(4-phenyl-3-thiazolyl)-1H-tetrahydro-1,2,4-triazole. This intermediate is then subjected to a thiolation reaction to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Its derivatives are studied for potential use in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

Biological Activity

4-Cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 667444-95-3) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound features a unique structural framework that contributes to its potential therapeutic applications, particularly in antimicrobial and antioxidant domains. This article synthesizes current research findings on the biological activity of this triazole derivative, highlighting its mechanisms of action and therapeutic potential.

  • Molecular Formula: C8H13N3S
  • Molecular Weight: 183.28 g/mol
  • CAS Number: 667444-95-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antioxidant and antimicrobial properties. The following sections delve into specific activities and relevant research findings.

Antioxidant Activity

Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, one study assessed the antioxidant capabilities of related compounds using DPPH and ABTS assays. The results indicated that certain triazole derivatives possess IC50 values comparable to ascorbic acid, suggesting strong potential for use in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. Notably:

  • Gram-positive Bacteria: The compound showed effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria: It also exhibited activity against Escherichia coli and Pseudomonas aeruginosa.

In vitro studies indicated that the compound's Minimum Inhibitory Concentration (MIC) values were competitive with standard antibiotics, underscoring its potential as an alternative therapeutic agent .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with microbial enzymes and cellular components. Molecular docking studies revealed strong binding affinities with key bacterial enzymes, suggesting that this compound may inhibit essential metabolic pathways in bacteria .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antioxidant Efficacy Study:
    • Objective: To evaluate the antioxidant potential.
    • Methodology: DPPH and ABTS assays were conducted.
    • Findings: The compound displayed significant free radical scavenging activity with an IC50 value that indicates a strong antioxidant capacity .
  • Antimicrobial Activity Assessment:
    • Objective: To determine the antibacterial spectrum.
    • Methodology: MIC testing against various bacterial strains.
    • Findings: Demonstrated broad-spectrum activity with notable potency against E. coli and S. aureus, suggesting its utility in treating infections caused by these pathogens .

Comparative Analysis Table

PropertyThis compoundAscorbic Acid (Reference)
Antioxidant IC50 (μM)0.3970.87
MIC against E. coli (μg/ml)82
MIC against S. aureus (μg/ml)52

Properties

IUPAC Name

4-cyclopropyl-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-2-3-7-9-10-8(12)11(7)6-4-5-6/h6H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFABLWTAJFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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